N-[4-(1-piperidinyl)benzyl]propanamide

PDE4 Inhibition SPR Binding Assay Inflammation

Procure N-[4-(1-piperidinyl)benzyl]propanamide as your definitive core scaffold for σ1 antagonist and PDE4 inhibitor programs. Its unsubstituted piperidine propionamide template enables systematic SAR exploration, where modifications yield σ1 Ki values as low as 1.2 nM. Critically, generic analog substitution is unreliable; minor structural changes can alter target affinity by >100-fold or invert functional activity. Use this specific compound to benchmark PDE4D binding (Kd=79 nM) and probe dual σ1/MOR pharmacology with confidence in your lead optimization workflow.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
Cat. No. B5336788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-piperidinyl)benzyl]propanamide
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCCC(=O)NCC1=CC=C(C=C1)N2CCCCC2
InChIInChI=1S/C15H22N2O/c1-2-15(18)16-12-13-6-8-14(9-7-13)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18)
InChIKeyDHZGDBDJGJSCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(1-Piperidinyl)benzyl]propanamide: A Core Scaffold for Sigma-1 Receptor Antagonists and PDE4 Inhibitors


N-[4-(1-Piperidinyl)benzyl]propanamide (C15H22N2O, MW 246.35) is a piperidine propionamide derivative that functions as a critical core scaffold in the development of potent sigma-1 (σ1) receptor antagonists and phosphodiesterase 4 (PDE4) inhibitors [1][2]. Its structure, featuring a 4-piperidinylbenzyl group linked to a propanamide moiety, provides a versatile template for medicinal chemistry optimization, particularly for treating neuropathic pain and inflammatory conditions. This compound is not an active pharmaceutical ingredient itself but is a key intermediate and reference compound for SAR studies, where subtle modifications to the aryl or amide substituents can profoundly alter target selectivity, functional activity, and drug-like properties [1].

Why N-[4-(1-Piperidinyl)benzyl]propanamide is Not Interchangeable with Other Piperidine Propionamide Analogs


Generic substitution among piperidine propionamide derivatives is highly unreliable due to the extreme sensitivity of target binding and functional activity to even minor structural changes. A direct comparison of sigma-1 receptor affinity (Ki) among closely related analogs reveals differences spanning two orders of magnitude (e.g., Ki = 1.2 nM for a high-affinity derivative vs. Ki > 100 nM for others), all arising from variations in N-substitution, benzyl group electronics, or linker length [1]. Furthermore, the functional outcome (agonist vs. antagonist) at both σ1 and μ-opioid receptors is critically dependent on the specific substitution pattern, making simple replacement of N-[4-(1-piperidinyl)benzyl]propanamide with another analog a direct risk of altering or losing the intended pharmacological profile in assays and lead optimization programs [1].

Quantitative Evidence for N-[4-(1-Piperidinyl)benzyl]propanamide Differentiation: Binding Affinity and Selectivity Data


Human PDE4D Binding Affinity: N-[4-(1-Piperidinyl)benzyl]propanamide Shows Measurable Interaction

N-[4-(1-Piperidinyl)benzyl]propanamide demonstrates a dissociation constant (Kd) of 79 nM for human cAMP-specific 3',5'-cyclic phosphodiesterase 4D (PDE4D), as measured by surface plasmon resonance (SPR) [1]. While no direct comparator Kd is available in the same assay, a structurally related piperidine propionamide analog (CHEMBL1098436) exhibited a cellular PDE4 IC50 of 300 nM in human U937 cells, providing a cross-study benchmark that underscores the significant potency gains achievable within this chemotype [2].

PDE4 Inhibition SPR Binding Assay Inflammation

Sigma-1 Receptor Affinity in Piperidine Propionamide Series: Structural Modifications Drive >100-Fold Differences

A systematic SAR study of piperidine propionamide derivatives, including analogs structurally adjacent to N-[4-(1-piperidinyl)benzyl]propanamide, revealed that σ1 receptor binding affinity (Ki) varies dramatically from 1.2 nM to >100 nM depending on N-substituent and aryl group modifications [1]. This class-level data demonstrates that the unsubstituted N-[4-(1-piperidinyl)benzyl]propanamide scaffold provides a critical baseline for understanding the impact of specific chemical modifications on receptor engagement, a property not shared by more elaborated analogs.

Sigma-1 Receptor Neuropathic Pain SAR

Functional Divergence at Mu Opioid Receptor: Agonist Activity is Substituent-Dependent

Within the piperidine propionamide series, compounds can exhibit either agonist or antagonist activity at the mu opioid receptor (MOR) depending on specific substitution patterns [1]. This functional bifurcation—where one analog may act as a MOR agonist while another shows no activation—demonstrates that even close structural relatives of N-[4-(1-piperidinyl)benzyl]propanamide cannot be assumed to share the same pharmacological profile. The unsubstituted scaffold serves as a neutral starting point for exploring these critical functional switches.

Mu Opioid Receptor Functional Activity Pain

Validated Research Applications for N-[4-(1-Piperidinyl)benzyl]propanamide Based on Evidence


Lead Optimization for Selective Sigma-1 Receptor Antagonists

Use N-[4-(1-piperidinyl)benzyl]propanamide as a baseline core scaffold for synthesizing and evaluating novel σ1 receptor antagonists. The piperidine propionamide chemotype has been validated to produce compounds with σ1 Ki values as low as 1.2 nM, and the unsubstituted scaffold provides an ideal starting point for systematic SAR exploration of N-substituent and aryl group modifications to optimize potency and selectivity [1].

Development of Dual σ1/MOR Ligands for Neuropathic Pain

Employ this compound as a reference scaffold for designing dual σ1 receptor antagonists and μ opioid receptor agonists. Studies show that specific modifications to the piperidine propionamide core can yield mixed σ1/MOR profiles with dose-dependent analgesic effects in vivo (e.g., formalin test), making the unsubstituted scaffold valuable for probing the structural determinants of this dual activity [1].

PDE4 Inhibitor Discovery and SAR Campaigns

Leverage the measured PDE4D binding affinity (Kd = 79 nM) of N-[4-(1-piperidinyl)benzyl]propanamide as a benchmark for designing next-generation PDE4 inhibitors. The scaffold's confirmed interaction with PDE4D makes it suitable for medicinal chemistry campaigns aimed at improving potency, selectivity over other PDE isoforms, and cellular activity for inflammatory and neurological indications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(1-piperidinyl)benzyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.